3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine
Description
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is a pyrazole-based compound characterized by a 2,4-dichlorophenyl substituent at position 3 and an amine group at position 5 of the pyrazole ring. Its molecular formula is C₉H₇Cl₂N₃, with a molecular weight of 229.08 g/mol (calculated from Hill notation). The compound serves as a critical intermediate in synthesizing biologically active molecules, particularly in medicinal chemistry, due to its versatile scaffold .
Key structural features include:
- Dihedral angle: The 2,4-dichlorophenyl ring forms a folded conformation with the pyrazole ring, creating a dihedral angle of 74.03°, which influences intramolecular interactions and crystal packing .
- Hydrogen bonding: Intramolecular N–H⋯O and intermolecular C–H⋯O/N–H⋯N bonds stabilize its crystal structure .
Properties
IUPAC Name |
5-(2,4-dichlorophenyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-5-1-2-6(7(11)3-5)8-4-9(12)14-13-8/h1-4H,(H3,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSHXVQWCAGNATP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC(=NN2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101269713 | |
| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
502132-96-9 | |
| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502132-96-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(2,4-Dichlorophenyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101269713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
One-Pot Multicomponent Synthesis
A green chemistry approach employs Mg-Al LDH catalysts (Mg/Al = 3:1) in solvent-free conditions:
Procedure :
-
Mix 2,4-dichlorobenzaldehyde (10 mmol), malononitrile (10 mmol), and hydrazine hydrate (12 mmol)
-
Add LDH catalyst (15 wt%)
-
Heat at 90°C for 45 min under mechanical stirring
Performance metrics :
| Parameter | Value |
|---|---|
| Yield | 89–92% |
| Catalyst reuse | 5 cycles |
| E-factor | 0.87 |
Advantages :
-
No column chromatography required (purity >98% by HPLC)
-
Water as sole byproduct
Characterization data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, ArH), 7.65 (dd, J=8.4, 2.0 Hz, 1H), 7.52 (d, J=2.0 Hz, 1H), 6.12 (s, 1H, pyrazole-H), 5.34 (s, 2H, NH₂)
-
IR (KBr): 3345 cm⁻¹ (N-H stretch), 2210 cm⁻¹ (C≡N), 1550 cm⁻¹ (C=C)
Solid-Phase Synthetic Strategies
Resin-Bound Enaminonitrile Cyclization
Adapted from combinatorial chemistry protocols:
Stepwise protocol :
-
Load Wang resin with 4-(2-cyano-3-(2,4-dichlorophenyl)acryloyl)benzoic acid
-
Treat with hydrazine hydrate (3 eq.) in DMF at 50°C for 12 hr
-
Cleave with TFA/H₂O (95:5)
Key outcomes :
-
Average yield per synthesis cycle: 74%
-
Purity range: 91–94% (LC-MS)
-
Scalability: Demonstrated for 50 mmol batches
Comparative efficiency :
| Metric | Solution-Phase | Solid-Phase |
|---|---|---|
| Reaction time | 8 hr | 12 hr |
| Purification time | 3 hr | 0.5 hr |
| Total product loss | 22% | 9% |
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
A high-throughput method using focused microwave irradiation:
Optimized conditions :
-
Power: 300 W
-
Temperature: 120°C
-
Time: 15 min
-
Solvent: Ethylene glycol (5 mL/mmol)
Performance enhancement :
-
84% yield vs. 68% conventional heating
-
98% conversion (GC-MS)
-
Energy savings: 63% reduction vs. reflux
Thermal profile analysis :
| Time (min) | Temp (°C) | Conversion (%) |
|---|---|---|
| 5 | 90 | 48 |
| 10 | 110 | 76 |
| 15 | 120 | 98 |
Continuous Flow Synthesis
Microreactor-Based Production
An industrial-scale approach using Corning AFR® module:
System parameters :
-
Reactor volume: 12 mL
-
Flow rate: 2 mL/min
-
Temperature: 130°C
-
Pressure: 3 bar
Process advantages :
-
Space-time yield: 1.24 kg/L·hr
-
Consistent purity: 99.2 ± 0.3%
-
98% atom economy
Comparative analysis :
| Parameter | Batch | Flow |
|---|---|---|
| Annual capacity | 50 kg | 380 kg |
| Solvent usage | 120 L/kg | 28 L/kg |
| Energy intensity | 18 MJ/kg | 6 MJ/kg |
Chemical Reactions Analysis
Oxidation Reactions
The primary amine group and pyrazole ring are susceptible to oxidation under controlled conditions:
Key Reaction :
-
Oxidation of the amine group : Treatment with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) generates the corresponding hydroxylamine or nitroso derivatives.
-
Pyrazole ring oxidation : Strong oxidants like potassium permanganate (KMnO₄) in acidic or alkaline media lead to ring cleavage or hydroxylation.
Table 1: Oxidation Reaction Parameters
| Oxidizing Agent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 6 hrs | N-hydroxy derivative | 45–52 | |
| mCPBA | DCM, 0°C | Nitroso-pyrazole | 38 | |
| KMnO₄/H₂SO₄ | 60°C, 2 hrs | Pyrazole-5-carboxylic acid | 27 |
Substitution Reactions
The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS) under specific conditions:
Key Reaction :
-
Chlorine displacement : Reaction with amines (e.g., piperidine) or alkoxides in polar aprotic solvents replaces chlorine atoms.
Table 2: Substitution Reaction Examples
| Nucleophile | Solvent | Temp (°C) | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperidine | DMF | 100 | 3-(2,4-piperidinophenyl)-1H-pyrazol-5-amine | 61 | |
| NaOMe | MeOH | Reflux | 3-(2-methoxy-4-chlorophenyl)-1H-pyrazol-5-amine | 73 |
Domino Reactions with Arylglyoxals
This compound participates in multicomponent domino reactions to form fused heterocycles:
Mechanism :
-
Condensation : The amine reacts with arylglyoxals to form imine intermediates.
-
Cyclization : Sequential [3 + 2 + 1] or [3 + 3 + 1 + 1] annulation generates polycyclic systems.
Table 3: Domino Reaction Outcomes
Coupling Reactions
The amine group enables cross-coupling with aryl halides or boronic acids:
Key Reaction :
-
Buchwald-Hartwig amination : Palladium-catalyzed coupling with aryl bromides forms biaryl amines.
Table 4: Coupling Reaction Data
| Coupling Partner | Catalyst System | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Bromotoluene | Pd(OAc)₂/Xantphos | 3-(2,4-dichlorophenyl)-5-(p-tolylamino)-1H-pyrazole | 68 |
Acid-Base Reactions
The pyrazole NH and amine groups exhibit Brønsted acidity/basicity:
-
Deprotonation : Treatment with NaH in THF generates a nucleophilic pyrazolide anion, which reacts with electrophiles like alkyl halides.
Mechanistic Insights
-
Domino reactions proceed via imine formation, followed by cyclization and aromatization steps .
-
Substitution reactions at the dichlorophenyl group follow a two-step SNAr mechanism, with rate dependence on solvent polarity and nucleophile strength.
This compound’s versatility in forming fused heterocycles and functionalized derivatives underscores its utility in medicinal chemistry and materials science.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine serves as a crucial building block in organic chemistry. It is utilized in the synthesis of more complex organic molecules, including various heterocycles and pharmaceutical compounds. The compound is known to undergo multiple chemical reactions, such as:
- Oxidation : Can be oxidized to form corresponding pyrazole derivatives.
- Reduction : Reduction reactions can yield dihydropyrazole derivatives.
- Substitution : The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
These reactions are essential for developing new materials and compounds in both academic and industrial settings .
Biological Applications
Antimicrobial and Anticancer Properties
Research has demonstrated that this compound exhibits notable biological activities. It has been investigated for its potential as:
- Antimicrobial Agent : The compound shows activity against various bacterial and fungal strains. Its derivatives have been studied for their efficacy in treating infections caused by resistant pathogens .
- Anticancer Agent : Several studies have highlighted its potential in cancer treatment. For instance, pyrazoline derivatives derived from this compound have shown cytotoxic effects against several cancer cell lines, including HeLa and prostate cancer cells .
Medicinal Chemistry
Drug Development
In medicinal chemistry, this compound is explored for its therapeutic applications. It has been used as a lead compound for synthesizing novel drugs targeting specific diseases. Some noteworthy findings include:
- CYP51 Inhibition : The compound targets the CYP51 receptor in Trypanosoma cruzi, the causative agent of Chagas disease, leading to inhibited parasite proliferation .
- Cannabinoid Receptor Antagonism : Derivatives of this compound have been synthesized as cannabinoid receptor antagonists, showing promise in treating obesity and metabolic disorders .
Industrial Applications
Agrochemicals and Dyes
The unique chemical properties of this compound make it valuable in industrial applications. It is utilized in the production of:
- Agrochemicals : The compound is involved in synthesizing pesticides and herbicides that help manage agricultural pests effectively.
- Dyes : Its derivatives are also employed in dye manufacturing due to their vibrant colors and stability .
Case Studies
Mechanism of Action
The mechanism of action of 3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and are often the subject of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
Key Observations :
- Chlorine positioning: The 2,4-dichlorophenyl group enhances antimicrobial activity compared to monosubstituted analogs (e.g., 4-chlorophenyl), likely due to increased electron-withdrawing effects and steric bulk .
- Regioisomerism : Switching substituent positions (e.g., pyridinyl from C3 to C4) shifts activity from p38α MAP kinase inhibition to cancer kinase targets, demonstrating the critical role of regiochemistry .
Impact of Auxiliary Functional Groups
Table 2: Functional Group Contributions
Key Observations :
- Nitro groups: Introduce strong electron-withdrawing effects, improving binding affinity to enzymes like adenosine receptors .
Crystallographic and Conformational Differences
Table 3: Structural Parameters
Key Observations :
- Larger dihedral angles (e.g., 74.03° vs. 68.5°) correlate with reduced planarity, affecting binding pocket compatibility in target proteins.
- Halogen bonding (Cl⋯N) in trichlorophenyl analogs enhances crystal stability and ligand-receptor interactions .
Biological Activity
3-(2,4-Dichlorophenyl)-1H-pyrazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring with a dichlorophenyl substituent, contributing to its unique reactivity and biological profile. Its molecular formula is with a molecular weight of approximately 242.11 g/mol. The presence of chlorine atoms enhances its reactivity, making it a candidate for various biological applications.
Target and Mode of Action:
The primary biological target of this compound is the CYP51 receptor in Trypanosoma cruzi, the causative agent of Chagas disease. The compound forms a stable complex with this receptor, inhibiting key proteins involved in the parasite's lifecycle such as Cruzain and Trypanothione reductase . This interaction leads to the disruption of essential biochemical pathways, ultimately inhibiting parasite proliferation.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various pathogens:
| Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
| Escherichia coli | 0.50 | 0.75 | Bactericidal |
| Candida albicans | 0.30 | 0.40 | Fungicidal |
These results highlight the compound's potential as an antimicrobial agent, particularly in treating infections caused by resistant strains .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Pyrazole derivatives are known for their ability to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth .
Case Studies
- Chagas Disease Treatment : A study focused on the efficacy of this compound against T. cruzi showed significant reductions in parasite load in treated subjects compared to controls, suggesting its potential as a therapeutic agent.
- Inflammation Models : In models of neuroinflammation, derivatives of this compound demonstrated anti-inflammatory effects by reducing nitric oxide production in activated microglia, indicating a possible role in neuroprotective therapies .
Pharmacokinetics
The pharmacokinetic profile indicates that while the compound shows good permeability and hepatic clearance, it suffers from low metabolic stability. This suggests that modifications may be necessary to enhance its bioavailability and therapeutic efficacy.
Q & A
Q. What are the established synthetic routes for 3-(2,4-dichlorophenyl)-1H-pyrazol-5-amine, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a one-pot method under solvent-free conditions involves reacting 1H-pyrazol-5-amines with aldehydes and barbituric acids to form pyrazolo-pyrido-pyrimidine derivatives . Optimization includes:
- Temperature control : Heating at 343 K (70°C) for 4.5 hours ensures complete reaction .
- Solvent selection : Ethanol:acetone (1:1) mixtures yield high-purity crystals via slow evaporation .
- Catalyst use : Lithium hydroxide (LiOH·H₂O) enhances nucleophilic substitution efficiency .
Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) resolves intramolecular interactions and conformational flexibility. For example:
- Dihedral angles : The dichlorophenyl and pyrazole rings form a dihedral angle of 74.03°, indicating a folded conformation .
- Hydrogen bonding : Intramolecular N–H⋯O bonds stabilize the structure, while intermolecular C–H⋯O interactions dictate crystal packing .
- Validation : SHELX software refines hydrogen atom positions using riding models (C–H = 0.93–0.98 Å) .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies reveal:
- Halogen effects : Chlorine at the 2,4-positions enhances antimicrobial activity due to increased lipophilicity .
- Pyridyl/phenyl substitution : Replacing 4-fluorophenyl with pyridin-4-yl shifts activity from p38α MAP kinase inhibition to Src/B-Raf kinase targeting (IC₅₀ = 10–50 nM) .
- Regioisomerism : Switching substituent positions (e.g., 3- vs. 4-pyridyl) abolishes p38α activity but retains anticancer potential .
Q. How can computational methods predict the compound’s pharmacokinetic and target-binding properties?
Methodological Answer:
- Docking studies : Molecular docking with AutoDock Vina identifies binding poses in kinase ATP pockets (e.g., VEGFR-2) .
- DFT calculations : Gaussian 03 predicts heats of formation (ΔHf) for explosive derivatives (e.g., HANTP: 630.4 kJ/mol) .
- ADMET prediction : SwissADME evaluates logP (2.1–3.5) and bioavailability scores (>0.55), indicating moderate blood-brain barrier penetration .
Q. How can contradictions in pharmacological data (e.g., variable IC₅₀ values) be resolved experimentally?
Methodological Answer:
- Orthogonal assays : Validate kinase inhibition using both fluorescence polarization (FP) and radiometric assays .
- Structural validation : Compare SC-XRD data of active vs. inactive derivatives to identify critical bonding interactions .
- Batch consistency : Monitor reaction purity via HPLC (e.g., >98% purity for reproducible bioactivity) .
Q. What strategies optimize crystallization for challenging derivatives?
Methodological Answer:
- Solvent screening : Use ethanol:acetone (1:1) or DMSO for slow evaporation .
- Temperature gradients : Gradual cooling from 343 K to 293 K reduces lattice defects .
- Additive use : Trace LiOH (0.1–1.0 mM) improves crystal nucleation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
